molecular formula C25H34N4O9 B10800854 Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2

Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2

Cat. No.: B10800854
M. Wt: 534.6 g/mol
InChI Key: YLZGZHLXIFMVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Conceptual Framework of the Ubiquitin-Proteasome System (UPS) in Cellular Homeostasis

The Ubiquitin-Proteasome System (UPS) is the principal mechanism for selective protein degradation in eukaryotic cells, essential for maintaining cellular protein quality control and homeostasis. numberanalytics.comnih.gov This system removes misfolded, damaged, or obsolete proteins, thereby regulating a vast array of cellular processes, including cell cycle progression, DNA repair, signal transduction, and stress responses. numberanalytics.comnih.govlongdom.org Dysregulation of the UPS is implicated in numerous diseases, including cancer and neurodegenerative disorders. nih.govtocris.com

The process begins with the tagging of a target protein with ubiquitin, a small, highly conserved 76-amino acid protein. nih.govresearchgate.net This tagging, known as ubiquitination, occurs through a three-step enzymatic cascade:

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent reaction. thermofisher.comsigmaaldrich.com

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1. thermofisher.comias.ac.in

E3 (Ubiquitin Ligase): Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from E2 to the target protein. sigmaaldrich.com The human genome encodes over 600 E3 ligases, providing immense specificity to the system.

Successive additions of ubiquitin molecules to the first create a polyubiquitin (B1169507) chain, which acts as a degradation signal. sigmaaldrich.comwikipedia.org The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large, multi-subunit protease complex. longdom.orgwikipedia.org The proteasome unfolds and chops the target protein into small peptides, and the ubiquitin molecules are recycled for future use. wikipedia.orgfrontiersin.org

Table 1: Key Components of the Ubiquitin-Proteasome System (UPS)

ComponentFunction
Ubiquitin A small protein that is attached to target proteins, marking them for degradation. thermofisher.com
E1 Enzyme Activates ubiquitin in an ATP-dependent manner. sigmaaldrich.com
E2 Enzyme Transfers activated ubiquitin from E1 to E3. ias.ac.in
E3 Ligase Specifically recognizes the target protein and facilitates the transfer of ubiquitin to it. sigmaaldrich.com
26S Proteasome A large protein complex that recognizes and degrades polyubiquitinated proteins. longdom.org

Evolution of Protein Degradation Strategies: From Small Molecule Inhibition to Induced Proximity

For decades, therapeutic intervention has been dominated by small molecule inhibitors that operate via occupancy-driven pharmacology. nih.gov These molecules typically bind to the active site of an enzyme or receptor, blocking its function. nih.gov While this approach has been successful, it has limitations. It requires high drug concentrations to maintain target occupancy, which can lead to off-target effects, and it is often ineffective against proteins lacking well-defined binding pockets, a category that includes up to 80% of disease-causing proteins, often termed the "undruggable" proteome. nyas.orgnih.gov

Targeted Protein Degradation (TPD) represents a significant evolution, moving from simple inhibition to induced proximity and elimination. nih.gov Instead of just blocking a protein's function, TPD strategies co-opt the UPS to completely remove the target protein from the cell. revvity.com This is an event-driven, catalytic process, meaning a single degrader molecule can trigger the destruction of multiple target protein molecules, allowing for potent effects at substoichiometric concentrations. nih.govportlandpress.com This approach offers several advantages over traditional inhibition, including the potential to target previously "undruggable" proteins like scaffolding proteins and transcription factors, and a more durable pharmacological effect. revvity.comnyas.org

Historical and Mechanistic Context of Thalidomide (B1683933) and Immunomodulatory Imide Drugs (IMiDs) in Targeted Protein Degradation

Thalidomide has a complex and dual-faceted history. First developed by a German pharmaceutical company in the 1950s, it was marketed as a safe sedative and an effective treatment for morning sickness in pregnant women. news-medical.netnih.gov This led to a devastating medical disaster, as its use resulted in severe birth defects in thousands of children. nih.govwikipedia.org The drug was withdrawn in the early 1960s. thalidomidetrust.org

Decades later, thalidomide re-emerged as a powerful therapeutic agent for treating inflammatory conditions and certain cancers, particularly multiple myeloma. news-medical.netnih.gov However, its mechanism of action remained a mystery for over 50 years. In 2010, a breakthrough study identified cereblon (CRBN) as the direct molecular target of thalidomide. jst.go.jp CRBN is a component of the CRL4 E3 ubiquitin ligase complex. nih.gov

Further research revealed that thalidomide and its derivatives, known as immunomodulatory imide drugs (IMiDs), function as "molecular glues." jst.go.jpnih.gov They bind to CRBN and remodel its surface, inducing the recruitment of proteins that are not normally targeted by this E3 ligase. rsc.orgnih.gov These newly recruited proteins, or "neosubstrates," are then ubiquitinated by the CRL4-CRBN complex and degraded by the proteasome. rsc.orgresearchgate.net The degradation of specific neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), is responsible for the anti-myeloma effects of IMiDs. nih.govjst.go.jp This discovery was pivotal, as it provided a clear example of a small molecule inducing protein degradation and laid the groundwork for the rational design of new degrader technologies. rsc.org

Table 2: Timeline of Thalidomide and IMiD Discoveries

YearDiscoverySignificance
1954 Thalidomide patented by Grünenthal. news-medical.netMarks the beginning of its commercial journey.
Late 1950s Marketed as a sedative and for morning sickness. nih.govWidespread use leads to unforeseen consequences.
1961 Link to birth defects established; drug withdrawn. thalidomidetrust.orgThe thalidomide tragedy unfolds.
2006 Approved for treating multiple myeloma. news-medical.netnih.govRepresents a remarkable therapeutic renaissance.
2010 Cereblon (CRBN) identified as the direct target of thalidomide. jst.go.jpElucidates the fundamental mechanism of action.
2014 Confirmed that IMiDs act as molecular glues to degrade neosubstrates like IKZF1/3. nih.govmyscience.chEstablishes the principle of drug-induced protein degradation.

Overview of Proteolysis-Targeting Chimeras (PROTACs) and their Unique Mechanism of Action

Inspired by the mechanism of IMiDs, researchers developed a more generalizable strategy for targeted protein degradation known as Proteolysis-Targeting Chimeras (PROTACs). portlandpress.com First conceptualized in 2001, PROTACs are heterobifunctional molecules designed to hijack the UPS. portlandpress.comlabinsights.nl A PROTAC molecule consists of three distinct components:

A ligand that binds to the target Protein of Interest (POI). nih.gov

A ligand that recruits an E3 ubiquitin ligase (such as CRBN or VHL). nih.gov

A flexible linker that connects the two ligands. nih.gov

The mechanism of a PROTAC is to act as a bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex (POI-PROTAC-E3 ligase). wikipedia.orgnih.gov This induced proximity enables the E3 ligase to transfer ubiquitin to the POI. revvity.com Once the POI is polyubiquitinated, it is recognized and degraded by the 26S proteasome. frontiersin.org The PROTAC molecule itself is not degraded and can dissociate from the complex to engage another target protein molecule, acting in a catalytic manner. portlandpress.comwikipedia.org This catalytic action allows PROTACs to be effective at very low concentrations, which can minimize off-target effects. portlandpress.com

Introduction to the Chemical Compound: Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 within PROTAC Paradigms

The chemical compound This compound is a specialized chemical building block designed for the synthesis of PROTACs. It represents a pre-formed E3 ligase ligand and linker moiety, which can be readily conjugated to a ligand for a specific protein of interest to create a functional PROTAC.

Analyzing its structure reveals its role within the PROTAC framework:

Thalidomide: This portion of the molecule is a derivative of thalidomide, designed to bind specifically to the E3 ubiquitin ligase cereblon (CRBN). researchgate.net It serves as the "harness" for hijacking this part of the UPS.

-O-amido-PEG1-(C1-PEG)2-C2-: This complex chain is the linker. Linkers in PROTACs are not merely spacers; their length, composition, and attachment points are critical for the stability and productivity of the ternary complex. nih.gov This specific linker uses Polyethylene (B3416737) Glycol (PEG) units, which are commonly employed to improve solubility and pharmacokinetic properties.

-NH2 (Amine group): The terminal primary amine group is a chemically reactive handle. It provides a convenient point of attachment for a ligand targeting a POI. Scientists can use standard chemical reactions to couple a POI-binding molecule to this amine, thus completing the synthesis of a heterobifunctional PROTAC.

In essence, this compound is a key intermediate in PROTAC development. It provides a streamlined path to creating novel protein degraders by allowing researchers to focus on developing or attaching a specific "warhead" for their target protein, while the E3 ligase-recruiting part of the molecule is already optimized and in place. nih.gov

Properties

Molecular Formula

C25H34N4O9

Molecular Weight

534.6 g/mol

IUPAC Name

N-[2-[3-[3-(2-aminoethoxy)propoxy]propoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

InChI

InChI=1S/C25H34N4O9/c26-8-14-36-12-2-10-35-11-3-13-37-15-9-27-21(31)16-38-19-5-1-4-17-22(19)25(34)29(24(17)33)18-6-7-20(30)28-23(18)32/h1,4-5,18H,2-3,6-16,26H2,(H,27,31)(H,28,30,32)

InChI Key

YLZGZHLXIFMVEP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCCOCCCOCCN

Origin of Product

United States

Rational Design and Chemical Architecture of Thalidomide O Amido Peg1 C1 Peg 2 C2 Nh2

E3 Ligase Warhead Selection: Thalidomide (B1683933) Moiety for Cereblon (CRBN) Engagement

Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), are known to bind to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^). rsc.orgrsc.orgnih.govnih.gov This binding event modulates the substrate specificity of CRBN, making these molecules effective as "molecular glues." rsc.org In the context of PROTACs, the thalidomide moiety serves as a warhead to recruit the CRL4^CRBN^ E3 ligase. nih.govnih.gov The discovery of CRBN as the direct target of thalidomide was a significant breakthrough, explaining its pleiotropic effects and paving the way for the development of CRBN-recruiting PROTACs. rsc.orgrsc.orgnih.gov

The interaction between thalidomide and CRBN has been elucidated through structural studies, including X-ray crystallography. nih.govnih.govspring8.or.jprcsb.org The glutarimide (B196013) ring of thalidomide is crucial for this interaction, inserting into a hydrophobic pocket on CRBN formed by three tryptophan residues. researchgate.net Within this pocket, hydrogen bonds are formed between the glutarimide moiety and the backbone of specific CRBN residues. researchgate.net

The binding of thalidomide or its derivatives to CRBN alters the surface of the E3 ligase, creating a new interface for the recruitment of proteins that are not endogenous substrates of CRBN, termed "neosubstrates." rsc.orgnih.govbiorxiv.org The phthalimide (B116566) portion of the thalidomide molecule is exposed on the surface of CRBN, and modifications to this part can influence the recruitment of specific neosubstrates. researchgate.net This induced proximity leads to the ubiquitination and subsequent degradation of these neosubstrates by the proteasome. rsc.orgnih.gov The recruitment of specific neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), is responsible for the therapeutic effects of thalidomide analogs in certain cancers. nih.govnih.govrcsb.org Conversely, the degradation of other neosubstrates, like SALL4, is linked to the teratogenic effects of thalidomide. rsc.orgnih.govresearchgate.net

Component Function in CRBN Binding Key Interacting Residues (in CRBN)
Glutarimide RingInserts into a hydrophobic pocketTryptophan triad (B1167595) (W380, W386, W400)
Phthalimide RingExposed on the CRBN surface, influences neo-substrate recruitmentInteracts with neo-substrates

Linker Design Principles: Polyethylene (B3416737) Glycol (PEG) Chain Integration

The specific linker in Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 is described as a 3-unit PEG linker. medchemexpress.com This nomenclature suggests a specific arrangement of ethylene (B1197577) glycol units. While the exact topology of "PEG1-(C1-PEG)2-C2" is not explicitly detailed in the provided search results, it implies a defined sequence and branching of PEG units. The conformation of the PEG linker is inherently flexible, allowing the PROTAC molecule to adopt various spatial arrangements. precisepeg.comnih.gov This flexibility can be crucial for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov

The length of the linker is a critical parameter that must be optimized for each specific target protein and E3 ligase pair. nih.govmdpi.comnih.gov A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. nih.gov Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer. nih.govacs.org Studies have shown that even minor changes in linker length, such as the addition of a single ethylene glycol unit, can significantly impact degradation selectivity and efficiency. nih.govnih.gov

The flexibility of the PEG linker allows the PROTAC to adopt an optimal conformation for ternary complex formation. precisepeg.comnih.gov However, excessive flexibility can sometimes be detrimental. The composition of the linker, including the incorporation of other chemical motifs alongside PEG units, can be used to fine-tune properties such as rigidity and hydrophobicity. precisepeg.comnih.gov Ultimately, the optimal linker is one that facilitates the formation of a stable and productive ternary complex, leading to efficient ubiquitination and degradation of the target protein. precisepeg.comnih.gov

Linker Parameter Influence on PROTAC Function Supporting Evidence
LengthAffects the ability to form a ternary complex and degradation efficiency.Optimal linker length is target-dependent. nih.gov Small changes in length can alter selectivity. nih.gov
FlexibilityAllows for conformational adjustments to facilitate ternary complex formation.Flexible linkers are common in early PROTAC designs. precisepeg.com
CompositionModulates solubility, permeability, and stability.PEG units enhance water solubility. jenkemusa.combiochempeg.com

Functionalization Strategy: Amide and Terminal Amine Moieties

Significance of Terminal -NH2 for Potential Further Derivatization or Target Interactions

The presence of a terminal primary amine (-NH2) group is a key feature of this compound, rendering it a highly versatile building block for PROTAC synthesis. This terminal amine serves as a crucial reactive handle for the attachment of a "warhead" — the ligand designed to bind to the specific protein of interest that is targeted for degradation.

The chemical reactivity of the primary amine allows for a variety of conjugation chemistries. A common and robust method is the formation of a stable amide bond through reaction with a carboxylic acid on the target-binding ligand, often activated as an N-hydroxysuccinimide (NHS) ester. broadpharm.combroadpharm.comaxispharm.com This flexibility enables medicinal chemists to couple a wide array of target-binding molecules to the thalidomide-linker moiety, thereby generating diverse libraries of PROTACs for screening and optimization. enamine.net

Beyond its role as a conjugation point, the nature of the terminal group and the linkage to the warhead can influence the biological activity and stability of the final PROTAC. For instance, studies on similar thalidomide-based PROTACs have shown that the type of linkage at this position can impact the stability of the molecule. It has been reported that oxy-acetamide linkages in some thalidomide-based degraders can be susceptible to hydrolysis. researchgate.net The amide bond formed via the terminal amine of this compound offers a more stable connection.

Interactive Data Table: Physicochemical Properties of this compound and Analogous PROTAC Building Blocks

The following table details the key physicochemical properties of this compound and related compounds used in PROTAC development. This data is essential for understanding the molecule's characteristics and its suitability for use in creating effective protein degraders.

Click to view interactive data table
Compound NameMolecular FormulaMolecular Weight ( g/mol )Linker TypeTerminal Functional GroupReference(s)
This compound TFAC27H35F3N4O11648.583-unit PEG-NH2 xcessbio.com
Thalidomide-O-amido-PEG2-C2-NH2C21H26N4O8462.452-unit PEG-NH2
Thalidomide-O-amido-PEG4-C2-NH2C25H34N4O10550.564-unit PEG-NH2 medchemexpress.com
Thalidomide-NH-PEG3-COOHC23H29N3O9491.493-unit PEG-COOH broadpharm.com
Thalidomide-O-PEG4-NHS esterC28H33N3O13619.574-unit PEG-NHS ester broadpharm.com

Synthetic Methodologies and Chemical Derivatization

Retrosynthetic Analysis of the Complex Chemical Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized precursors. For "Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2", the analysis identifies several key bonds for logical disconnection.

Amide Bond Disconnection: The primary retrosynthetic disconnection is at the amide bond linking the PEG chain to the thalidomide (B1683933) moiety. This simplifies the molecule into two key fragments: a thalidomide derivative with a carboxylic acid functional group and an amine-terminated PEG linker.

Ether Linkage Disconnection: The second disconnection targets the ether bond on the phthalimide (B116566) ring of the thalidomide warhead. This leads to a hydroxy-thalidomide intermediate and a precursor for the acetic acid portion of the linker.

Thalidomide Core Disconnection: The thalidomide core itself can be traced back to simpler starting materials. A common route involves the disconnection of the glutarimide (B196013) ring, leading back to N-phthaloyl-glutamic acid or N-phthaloyl-glutamine. sci-hub.sesphinxsai.com Further disconnection of the phthalimide group yields phthalic anhydride (B1165640) and L-glutamic acid or L-glutamine. sci-hub.seencyclopedia.pub

PEG Linker Disconnection: The PEG linker, a 3-unit PEG chain with a terminal amine, can be deconstructed into its fundamental ethylene (B1197577) glycol units or, more practically, traced back to a commercially available, mono-protected diamine PEG derivative.

This systematic deconstruction provides a logical roadmap for the forward synthesis of the target compound from basic building blocks.

Multi-step Synthetic Route Development

The development of a synthetic route for this complex molecule is a multi-step process that involves the careful construction of each component followed by their strategic assembly.

The synthesis begins with the creation of a modified thalidomide structure that can be attached to the linker. This "warhead" is not thalidomide itself, but a derivative functionalized for conjugation.

A common strategy involves starting with phthalic anhydride and L-glutamic acid to synthesize N-phthaloyl-DL-glutamic acid. sci-hub.se This intermediate is then cyclized to form the glutarimide ring, yielding thalidomide. sci-hub.se To create the necessary attachment point, a 4-hydroxy-thalidomide intermediate is prepared. This hydroxyl group is then alkylated with an ethyl bromoacetate (B1195939) or a similar reagent via a Williamson ether synthesis, followed by hydrolysis of the ester to yield a carboxylic acid. The final warhead intermediate is typically 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid . This molecule contains the intact Cereblon-binding portion of thalidomide along with a carboxylic acid handle for coupling.

PEG linkers are favored in PROTAC design for their hydrophilicity, which can improve the solubility and cell permeability of the final molecule. nih.govprecisepeg.com The linker in this compound is a 3-unit PEG chain with a terminal amine.

The synthesis of such a linker typically starts with a commercially available triethylene glycol. To create the terminal amine functionality, the terminal hydroxyl groups are converted to amines. A crucial step is the use of a protecting group strategy to differentiate the two ends of the linker. For instance, one end can be converted to an amine and then protected with a tert-butyloxycarbonyl (Boc) group, while the other end is converted to a free primary amine. This results in a mono-protected diamine linker, such as tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate , which is now ready for selective reaction at its free amine terminus.

The assembly of the final compound involves joining the thalidomide warhead and the PEG linker through a stable amide bond. This is typically achieved using standard peptide coupling conditions. acs.org

The carboxylic acid of the thalidomide warhead intermediate is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous solvent such as dimethylformamide (DMF). acs.org The mono-protected PEG linker is then added, and its free amine group reacts with the activated carboxylic acid to form the amide bond.

Following this coupling reaction, the resulting intermediate is still carrying the Boc protecting group on the terminal amine of the linker. This group is removed in a deprotection step, commonly by treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. This final step exposes the terminal primary amine (-NH2), yielding the target compound, This compound .

The specific functional groups incorporated into the molecule are chosen for their chemical properties and strategic roles.

Terminal Amine Functional Group : The terminal primary amine is a versatile and highly valuable functional group in medicinal chemistry. It serves as a key nucleophilic handle for subsequent reactions. lumenlearning.com In the context of PROTACs, this amine allows the molecule to be conjugated to a ligand for a specific protein of interest (POI). medchemexpress.comxcessbio.com This reaction, typically another amide bond formation, completes the synthesis of the full heterobifunctional degrader molecule.

Advanced Purification and Spectroscopic Characterization Techniques

Ensuring the purity and verifying the identity of the final compound are critical steps in the synthetic process. A combination of chromatographic and spectroscopic methods is employed.

Purification: Intermediates throughout the synthesis are typically purified using flash column chromatography on silica (B1680970) gel. Due to the polar nature of the final compound, the ultimate purification is almost always achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates the target molecule from any remaining starting materials, reagents, or side products, yielding the compound with high purity (>95%). nih.gov

Spectroscopic Characterization: The precise structure of the synthesized molecule is confirmed using a suite of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to provide a detailed map of the molecule's structure. The chemical shifts, integration values, and coupling patterns of the proton signals, along with the chemical shifts of the carbon signals, must be consistent with the proposed structure of "this compound".

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound. The measured mass is compared to the calculated mass for its chemical formula (C₂₅H₃₄N₄O₉), providing unambiguous confirmation of the elemental composition. xcessbio.com

High-Performance Liquid Chromatography (HPLC) : Analytical HPLC is used to assess the purity of the final product. nih.gov The compound is eluted as a single major peak, and the area of this peak relative to the total area of all peaks gives a quantitative measure of its purity.

Table 1: Key Compound Characteristics

Property Value Source
Chemical Name N-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetamide xcessbio.com
Molecular Formula C₂₅H₃₄N₄O₉ xcessbio.com
Molecular Weight 534.56 g/mol xcessbio.com
CAS Number 2435572-49-7 xcessbio.com

| Description | A synthesized E3 ligase ligand-linker conjugate incorporating a Thalidomide based cereblon ligand and a 3-unit PEG linker. | medchemexpress.com |

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
N-phthaloyl-DL-glutamic acid
Phthalic anhydride
L-glutamic acid
L-glutamine
4-hydroxy-thalidomide
2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid
tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
Diisopropylethylamine (DIPEA)

Scalability Considerations for Research and Preclinical Development

The transition from lab-scale synthesis to larger-scale production for research and preclinical development of complex molecules like "this compound" presents a unique set of challenges. As a Proteolysis Targeting Chimera (PROTAC) linker, its multi-component structure, incorporating a thalidomide-based E3 ligase ligand and a polyethylene (B3416737) glycol (PEG) chain, necessitates careful planning and process optimization to ensure consistent quality, purity, and yield. The scalability of its synthesis is a critical factor that can impact the timeline and cost of preclinical studies. pmarketresearch.comsynplechem.com

The manufacturing process for this compound is inherently complex due to its high molecular weight and the multiple chemical steps involved in its synthesis. youtube.com These complexities can lead to challenges in maintaining batch-to-batch consistency and may result in the generation of impurities that need to be carefully controlled and monitored. youtube.com

Key Challenges in Scaling Up Synthesis

Several factors contribute to the difficulties encountered when scaling up the production of "this compound" for preclinical use:

Multi-step Synthesis: The synthesis of this molecule likely involves a sequential process, starting with the synthesis of the thalidomide derivative, followed by the attachment of the PEG linker, and finally the introduction of the terminal amine group. Each of these steps can have its own set of challenges, including reaction efficiency, by-product formation, and purification difficulties. youtube.com

PEGylation Heterogeneity: The use of a PEG linker, while beneficial for improving properties like solubility, can introduce heterogeneity into the final product. fujifilm.comeuropeanpharmaceuticalreview.com Variations in the length of the PEG chain can occur, leading to a mixture of related compounds that may be difficult to separate and characterize. fujifilm.com

Purification and Analysis: The purification of large, flexible molecules like this PROTAC linker can be challenging. Standard techniques like column chromatography may not be as effective, and specialized methods may be required to achieve the high purity needed for preclinical studies. synplechem.com Robust analytical methods are also essential to confirm the structure, purity, and stability of the final compound. youtube.com

The following table summarizes the key challenges in the scalability of "this compound" synthesis:

ChallengeDescriptionPotential Impact on Preclinical Development
Complex Multi-Step SynthesisThe synthesis involves multiple chemical transformations, each with the potential for side reactions and yield loss.Increased manufacturing time, higher cost of goods, and potential for batch-to-batch variability.
PEG Linker PolydispersityThe PEG linker may have a distribution of chain lengths, leading to a heterogeneous product mixture.Difficulty in characterization, potential for inconsistent biological activity, and challenges in meeting regulatory requirements for purity.
Purification ComplexityThe high molecular weight and flexible nature of the molecule make purification to high standards challenging.Risk of impurities affecting biological assays and preclinical safety studies.
Analytical CharacterizationComprehensive analytical methods are needed to ensure the identity, purity, and stability of the final product.Inadequate characterization can lead to unreliable preclinical data and regulatory hurdles.

Strategies for Overcoming Scalability Hurdles

To address these challenges, several strategies can be employed during the process development and scale-up of "this compound":

Process Optimization: A thorough investigation of each reaction step is crucial to optimize parameters such as temperature, reaction time, and stoichiometry to maximize yield and minimize the formation of by-products. Design of Experiments (DoE) can be a valuable tool in this optimization process. fujifilm.com

Automated Synthesis: The use of automated synthesis platforms can help to improve the reproducibility and efficiency of the synthesis, particularly for preparing libraries of related compounds for structure-activity relationship (SAR) studies. synplechem.com

Advanced Purification Techniques: The development of robust purification methods, potentially involving specialized chromatography resins or techniques like preparative HPLC, is essential for obtaining a highly pure and well-characterized product. fujifilm.com

Chemistry, Manufacturing, and Controls (CMC): Establishing a comprehensive CMC strategy early in development is critical. This includes defining the manufacturing process, setting specifications for raw materials and the final product, and developing and validating analytical methods. youtube.comperitus-s2pd.comproventainternational.comfda.govfda.gov

Collaboration with Contract Development and Manufacturing Organizations (CDMOs): Partnering with a CDMO that has expertise in the synthesis of complex molecules and PEGylated compounds can provide access to specialized equipment, knowledge, and experience in navigating the challenges of scale-up. pmarketresearch.comwuxiapptec.com

The table below outlines some of the key strategies to mitigate scalability challenges:

StrategyDescriptionBenefit for Preclinical Development
Process Optimization (e.g., DoE)Systematic investigation of reaction parameters to improve efficiency and reduce impurities.Increased yield, improved purity, and lower cost of goods.
Automated Synthesis PlatformsUse of automated systems for consistent and high-throughput synthesis.Faster synthesis of analogs for SAR studies and improved reproducibility.
Advanced Purification MethodsDevelopment of specialized purification techniques to achieve high purity.Ensures the quality and safety of the material used in preclinical studies.
Early CMC ImplementationEstablishing a robust manufacturing and control strategy early in development.Facilitates a smoother transition to clinical development and regulatory submissions.
Partnership with specialized CDMOsLeveraging the expertise and infrastructure of experienced manufacturing partners.Accelerates development timelines and mitigates risks associated with scale-up.

Molecular Mechanisms of Action and Target Engagement

Dynamics of Ternary E3 Ligase-Compound-Substrate Complex Formation

The formation of a stable and productive ternary complex, consisting of the CRBN E3 ligase, the Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 molecule, and the target substrate protein, is the cornerstone of its degradative activity. The efficiency of this process is governed by the biophysical properties of the interacting components.

The stability of the ternary complex is a key determinant of the degradation efficiency. This stability is influenced by the binding affinities of the degrader for both the E3 ligase and the target protein, as well as the cooperativity of the ternary complex formation. Positive cooperativity, where the binding of one protein partner increases the affinity for the other, is a hallmark of effective degraders.

Kinetic parameters such as the association (kon) and dissociation (koff) rates of the degrader to both the E3 ligase and the target protein dictate the dynamics of ternary complex assembly and disassembly. A slower dissociation rate from the ternary complex often correlates with more efficient degradation. Thermodynamic analysis through methods like Isothermal Titration Calorimetry (ITC) can elucidate the enthalpic and entropic contributions to the binding events, providing a deeper understanding of the driving forces behind complex formation.

High-resolution structural techniques are pivotal in visualizing the architecture of the ternary complex and understanding the molecular basis of cooperativity. X-ray co-crystallography and cryogenic electron microscopy (Cryo-EM) can provide static snapshots of the assembled complex, revealing the specific protein-protein and protein-ligand interactions that stabilize the assembly. These structures often show that the degrader induces a new protein-protein interface between the E3 ligase and the target protein, which would not form in their absence.

Molecular dynamics (MD) simulations complement these experimental methods by providing insights into the dynamic behavior of the ternary complex in a solution. MD can model the conformational flexibility of the linker, the stability of the induced protein-protein interface, and the allosteric effects that contribute to cooperative binding. These simulations can help in optimizing the linker length and composition to achieve a more favorable and productive ternary complex geometry.

Ubiquitination Cascade Initiation and Progression

Once the ternary complex is formed, it serves as a platform for the enzymatic transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target substrate. This marks the irreversible commitment of the target protein to the degradation pathway.

The CRBN E3 ligase, as part of the CUL4A-DDB1-RBX1-CRBN complex, recruits a specific E2 ubiquitin-conjugating enzyme that is charged with ubiquitin. The formation of the ternary complex can allosterically regulate the E3 ligase complex, positioning the recruited E2 enzyme optimally for ubiquitin transfer to the target protein. The specific E2 enzyme utilized can influence the type of ubiquitin linkage formed.

The initial ubiquitin transfer is followed by the processive addition of more ubiquitin moieties, forming a polyubiquitin (B1169507) chain on the surface of the target protein. The topology of this chain, meaning the specific lysine (B10760008) residue on ubiquitin that is used for linking to the next ubiquitin, is a critical signal for proteasomal recognition. Chains linked through lysine 48 (K48) are the canonical signal for proteasomal degradation. The specific lysine residues on the target protein that get ubiquitinated can vary, and efficient degradation often involves ubiquitination at multiple sites.

Proteasomal Degradation Pathway Activation and Substrate Processing

The polyubiquitinated target protein is then recognized by the 26S proteasome, a large multi-protein complex responsible for protein degradation.

The proteasome's regulatory particle recognizes the polyubiquitin chain, unfolds the substrate protein in an ATP-dependent manner, and translocates it into the core particle. Inside the core particle, the protein is cleaved into small peptides by the proteasome's proteolytic subunits. The ubiquitin molecules are typically recycled during this process.

Table 2: Compound Names Mentioned

Compound Name
This compound
Thalidomide (B1683933)
Pomalidomide (B1683931)
dBET1
ARV-110

Identification and Characterization of Neo-Substrates (Molecular Level)

The binding of the thalidomide component of the conjugate to the CRBN E3 ligase complex alters its substrate specificity, leading to the recruitment and subsequent ubiquitination of proteins not normally targeted by CRBN. These newly recognized proteins are termed "neo-substrates." jst.go.jpnih.gov The identification of these neo-substrates is crucial for understanding both the therapeutic effects and potential side effects of thalidomide-based PROTACs.

Initial breakthroughs in identifying neo-substrates came from studies on thalidomide and its analogs, lenalidomide (B1683929) and pomalidomide. Researchers found that these immunomodulatory drugs (IMiDs) induce the degradation of specific transcription factors. nih.gov The primary neo-substrates identified for the thalidomide-CRBN complex are the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), which are critical for B-cell development and are linked to the anti-myeloma effects of these drugs. nih.govyoutube.com Another key neo-substrate is Casein Kinase 1α (CK1α), the degradation of which is associated with efficacy in certain hematological cancers. jst.go.jp

Conversely, some neo-substrates are linked to the adverse effects of thalidomide. For instance, the degradation of Sal-like protein 4 (SALL4) and promyelocytic leukemia zinc finger protein (PLZF) has been implicated in the teratogenicity associated with thalidomide. jst.go.jpnih.govoup.com

The process of identifying and characterizing these neo-substrates at the molecular level involves a range of advanced proteomics techniques. A common approach is affinity-based proteomics, where the drug molecule (like thalidomide) is immobilized and used as bait to pull down its binding partners from cell extracts. nih.gov Subsequent analysis using mass spectrometry can then identify the proteins that interact with the drug-CRBN complex, revealing the neo-substrates. nih.govnih.gov More recent methods utilize targeted proteomics, such as developing specific assays to monitor a panel of potential neo-substrates in response to treatment with a CRBN-binding compound, which can be applied to in vivo developmental test systems. nih.gov

Neo-SubstrateAssociated EffectSignificance
Ikaros (IKZF1)Therapeutic (Anti-Myeloma)A key transcription factor in lymphocyte development. Its degradation is a primary mechanism of action for IMiDs in multiple myeloma. nih.govyoutube.com
Aiolos (IKZF3)Therapeutic (Anti-Myeloma)Works in concert with Ikaros; its degradation also contributes to the anti-cancer effects of IMiDs. nih.govyoutube.com
Casein Kinase 1α (CK1α)TherapeuticDegradation is linked to the treatment of certain hematological cancers. jst.go.jp
GSPT1Therapeutic (Anti-Cancer)A translation termination factor; its degradation leads to cytotoxicity in some cancer cells. oup.com
SALL4Adverse (Teratogenicity)A transcription factor involved in embryonic development. Its degradation is strongly associated with thalidomide-induced birth defects. jst.go.jpnih.govoup.com
PLZFAdverse (Teratogenicity)A zinc finger protein whose degradation is also linked to developmental abnormalities. jst.go.jp

Preclinical *in Vitro* Research Methodologies and Findings

Cell-Based Protein Degradation Assays

Cell-based assays are fundamental in the preclinical assessment of PROTACs. They provide direct evidence of a PROTAC's ability to enter cells and mediate the degradation of a target protein. These assays are designed to be quantitative, time-dependent, and specific, offering a comprehensive profile of the PROTAC's activity within a cellular context.

A primary step in evaluating a novel PROTAC is to quantify the degradation of the target protein. Several powerful techniques are employed for this purpose.

Western Blotting is a widely used method to detect and quantify the relative abundance of a specific protein in a cell lysate. tandfonline.comnih.gov Cells are treated with the PROTAC for a defined period, after which the cells are lysed, and the proteins are separated by gel electrophoresis, transferred to a membrane, and probed with an antibody specific to the target protein. The intensity of the resulting band, often normalized to a loading control protein, provides a semi-quantitative measure of protein degradation. lifesensors.com

Enzyme-Linked Immunosorbent Assay (ELISA) offers a more quantitative and higher-throughput alternative to Western blotting for measuring protein levels. mtoz-biolabs.com In an ELISA, a specific antibody is used to capture the target protein from the cell lysate, and a second, enzyme-linked antibody is used for detection. The enzymatic reaction produces a measurable signal, such as a color change, that is proportional to the amount of target protein present.

Mass Spectrometry (MS)-based proteomics provides a global and unbiased view of protein degradation. nih.gov Techniques like Tandem Mass Tagging (TMT) and Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allow for the simultaneous identification and quantification of thousands of proteins across different experimental conditions. creative-proteomics.compharmiweb.com In a typical TMT experiment, peptides from different samples (e.g., untreated vs. PROTAC-treated) are labeled with isobaric tags. After mixing and MS analysis, the relative abundance of each protein can be precisely determined, revealing not only the degradation of the intended target but also any off-target effects on other proteins. creative-proteomics.com SILAC involves metabolically labeling proteins with "heavy" or "light" amino acids, allowing for the direct comparison of protein levels between two cell populations. pharmiweb.comresearchgate.net

MethodPrincipleThroughputQuantitation
Western Blotting Immuno-detection of a specific protein after gel electrophoresis.Low to MediumSemi-quantitative
ELISA Immuno-capture and enzymatic detection of a specific protein.HighQuantitative
TMT-MS Isobaric labeling of peptides for relative quantification by mass spectrometry.HighQuantitative
SILAC-MS Metabolic labeling with stable isotopes for relative quantification by mass spectrometry.HighQuantitative

To fully characterize a PROTAC, it is essential to understand its degradation kinetics, including how quickly and potently it can reduce the levels of a target protein. This is typically assessed by measuring two key parameters: DC50 and Dmax. promega.com

The DC50 value is the concentration of the PROTAC required to degrade 50% of the target protein after a specific time. A lower DC50 value indicates a more potent PROTAC. The Dmax represents the maximum percentage of protein degradation that can be achieved with a given PROTAC, regardless of the concentration. lifesensors.compromega.com

These parameters are determined by treating cells with a range of PROTAC concentrations for a fixed time point and then quantifying the remaining target protein using methods like Western blotting or ELISA. The data is then plotted to generate a dose-response curve from which the DC50 and Dmax can be calculated. Time-course experiments are also performed to understand the rate of degradation and the time required to reach Dmax. dundee.ac.uk

ParameterDefinitionImplication
DC50 Concentration for 50% maximal degradation.Potency of the PROTAC (lower is better).
Dmax Maximum achievable protein degradation.Efficacy of the PROTAC (higher is better).

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to confirm that a PROTAC directly binds to its intended target protein within the complex environment of a cell. nih.govstemcell.comnih.govmdpi.com The principle behind CETSA is that the binding of a ligand (in this case, the PROTAC) to a protein can increase the protein's thermal stability. stemcell.com

In a CETSA experiment, cells are treated with the PROTAC and then heated to various temperatures. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain soluble at higher temperatures. nih.gov The amount of soluble protein at each temperature is then quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates direct target engagement. nih.gov

Live-cell imaging and reporter assays offer the advantage of monitoring protein degradation in real-time within living cells, providing dynamic insights into the process. nih.govpromega.com

One common approach is to fuse the target protein with a fluorescent protein, such as Green Fluorescent Protein (GFP). youtube.com The degradation of the target protein can then be visualized and quantified by the loss of fluorescence over time using microscopy. nih.gov Another sophisticated method utilizes reporter systems like the HiBiT protein tagging system. In this system, a small 11-amino-acid tag (HiBiT) is knocked into the endogenous gene of the target protein. The luminescence generated upon the addition of a complementary polypeptide (LgBiT) is proportional to the amount of the tagged protein, allowing for sensitive and real-time kinetic measurements of degradation. promega.compromega.com

Functional Consequences in Cellular Models

Beyond simply demonstrating protein degradation, it is crucial to understand the functional consequences of removing the target protein from the cell. This involves investigating the impact on downstream cellular processes and signaling networks.

The degradation of a target protein is expected to modulate the signaling pathways in which it participates. For instance, if the target protein is a kinase, its degradation should lead to a decrease in the phosphorylation of its downstream substrates. This can be assessed by Western blotting using phospho-specific antibodies.

More globally, proteomic techniques like TMT or SILAC can be employed to analyze changes in the entire proteome or phosphoproteome following PROTAC treatment. creative-proteomics.compharmiweb.com This can reveal the broader impact on protein networks and potentially uncover previously unknown functions of the target protein or identify biomarkers of the PROTAC's activity. For example, the degradation of a transcription factor would be expected to alter the expression levels of its target genes, which can be measured by RNA sequencing or quantitative PCR. By elucidating these functional consequences, a more complete picture of the PROTAC's therapeutic potential can be obtained.

Modulatory Effects on Gene Expression Profiles

The binding of thalidomide (B1683933) and its derivatives to CRBN can alter the substrate specificity of the E3 ligase, leading to the degradation of various "neosubstrates." This alteration in protein degradation profiles can, in turn, have significant downstream effects on gene expression.

Methodologies for Assessing Gene Expression Changes:

Transcriptomics (RNA-sequencing): This high-throughput method is commonly employed to obtain a comprehensive profile of gene expression changes in cells treated with a CRBN-modulating compound. By comparing the transcriptomes of treated and untreated cells, researchers can identify which genes are upregulated or downregulated.

Quantitative Real-Time PCR (qRT-PCR): This technique is used to validate the findings from RNA-sequencing for specific genes of interest. It provides a more targeted and quantitative measurement of changes in messenger RNA (mRNA) levels.

Reporter Gene Assays: These assays are used to study the activity of specific transcription factors that may be affected by the degradation of neosubstrates.

General Findings for Thalidomide-Based Compounds:

Studies on thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), have demonstrated significant changes in gene expression in various cell types, particularly in multiple myeloma cells. For instance, the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) by CRBN-binding compounds leads to the downregulation of genes critical for myeloma cell survival and proliferation, such as MYC and IRF4. nih.gov Conversely, the expression of genes with anti-tumor activity, such as interferon-stimulated genes, can be upregulated.

While specific gene expression data for Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 is not available, it is anticipated that as a CRBN-ligand linker, its incorporation into a PROTAC would primarily influence the gene expression profile as a consequence of the degradation of the targeted protein. However, the thalidomide moiety itself could induce changes in the expression of genes regulated by CRBN neosubstrates.

Assessment of Degradation Selectivity and Off-Target Effects in Diverse Cell Lines

A critical aspect of PROTAC development is ensuring the selective degradation of the intended target protein while minimizing off-target effects. The thalidomide-based CRBN ligand itself can induce the degradation of endogenous proteins, which are considered off-targets in the context of a specific PROTAC.

Methodologies for Assessing Degradation Selectivity:

Proteomics (e.g., Mass Spectrometry): Global quantitative proteomics is the gold standard for assessing protein degradation selectivity. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT) allow for the comparison of the entire proteome of cells treated with the PROTAC versus control cells.

Western Blotting: This technique is used to confirm the degradation of the target protein and to investigate potential off-target degradation of known CRBN neosubstrates like IKZF1, IKZF3, and casein kinase 1A1 (CK1α).

Cell Viability Assays: Testing the compound across a panel of diverse cell lines can provide insights into its selectivity. A highly selective PROTAC would ideally only affect the viability of cells dependent on the target protein.

General Findings and Considerations for Thalidomide-Based PROTACs:

The linker connecting the CRBN ligand to the target-binding moiety plays a crucial role in determining the selectivity of a PROTAC. The length, composition, and attachment point of the linker can influence the formation of a stable ternary complex (PROTAC-Target-CRBN) and can impact the degradation of off-target proteins. nih.gov

Pomalidomide-based PROTACs have been shown to induce the degradation of several zinc-finger (ZF) proteins beyond the intended target. nih.gov This off-target activity is a concern, and research is ongoing to design CRBN ligands and linkers that minimize these effects. Modifications to the phthalimide (B116566) ring of the thalidomide core have been explored to reduce off-target degradation. nih.gov

For this compound, its specific contribution to off-target effects would need to be empirically determined by incorporating it into a PROTAC and performing proteomics studies. The PEG (polyethylene glycol) component of the linker is generally considered to be biocompatible and can influence the physicochemical properties of the PROTAC.

Table 1: Methodologies for Assessing Degradation Selectivity of PROTACs

Methodology Purpose Example Application
Global Proteomics (Mass Spectrometry) Comprehensive identification and quantification of protein degradation across the entire proteome. Comparing protein levels in cells treated with a PROTAC versus a vehicle control to identify the intended target and any off-targets.
Western Blotting Targeted validation of the degradation of specific proteins (target and known off-targets). Confirming the degradation of the target protein and checking for degradation of CRBN neosubstrates like IKZF1.

| Cell Line Viability Screening | Assessing the functional consequence of protein degradation across a panel of cell lines. | Determining if the PROTAC's cytotoxic effect is limited to cell lines known to be dependent on the target protein. |

Investigation of Cellular Resistance Mechanisms to Degradation

The development of resistance to targeted therapies is a common challenge in oncology and other fields. For PROTACs, resistance can emerge through various mechanisms that prevent the successful degradation of the target protein.

Methodologies for Investigating Resistance:

Generation of Resistant Cell Lines: This is typically achieved by long-term culture of cancer cell lines in the presence of escalating concentrations of the PROTAC.

Genomic and Transcriptomic Analysis: Comparing the genetic and gene expression profiles of resistant and sensitive cell lines can reveal mutations or expression changes that confer resistance. This includes whole-exome sequencing, RNA-sequencing, and analysis of copy number variations.

Functional Studies: Once potential resistance mechanisms are identified, their role can be confirmed through techniques like CRISPR-Cas9 gene editing to introduce or correct mutations, or through the use of small molecule inhibitors to target upregulated pathways.

Known and Potential Resistance Mechanisms to CRBN-Based PROTACs:

Mutations or Downregulation of CRBN: Since CRBN is essential for the activity of thalidomide-based PROTACs, mutations in the CRBN gene that prevent PROTAC binding or downregulation of CRBN expression can lead to resistance. nih.gov

Mutations in the Target Protein: Mutations in the target protein that prevent the PROTAC from binding will also confer resistance.

Alterations in the Ubiquitin-Proteasome System: Changes in the expression or activity of components of the ubiquitin-proteasome system, such as ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), or proteasome subunits, could potentially lead to resistance.

Upregulation of Efflux Pumps: Increased expression of drug efflux pumps could reduce the intracellular concentration of the PROTAC, thereby diminishing its efficacy.

While no specific resistance studies have been published for PROTACs containing this compound, any such PROTAC would be susceptible to the resistance mechanisms described above, particularly those involving the CRBN pathway.

Table 2: Potential Mechanisms of Resistance to CRBN-Based PROTACs

Mechanism Category Specific Example Consequence
E3 Ligase Alteration Mutation or deletion of the CRBN gene. Loss of PROTAC binding to the E3 ligase, preventing ternary complex formation.
Downregulation of CRBN mRNA or protein expression. Insufficient levels of the E3 ligase to mediate effective degradation.
Target Protein Alteration Mutation in the PROTAC binding site of the target protein. Failure of the PROTAC to recruit the target protein.
Ubiquitin-Proteasome Pathway Decreased expression of essential ubiquitination enzymes. Impaired ubiquitination of the target protein.

| Cellular Drug Concentration | Increased expression of ABC transporter proteins (efflux pumps). | Reduced intracellular concentration of the PROTAC. |

Preclinical *in Vivo* Research Methodologies and Findings Non Human Models

Preclinical Pharmacokinetic Profiles (ADME - Absorption, Distribution, Metabolism, Excretion)6.3.1. In Vitro Metabolic Stability and Metabolite Identification Studies

Should preclinical data for this specific compound be published in the future, a comprehensive article can be generated. At present, the scientific community has not publicly shared such findings.

In Vivo Clearance, Half-Life, and Tissue Biodistribution Dynamics in Animal Models

Comprehensive analysis of publicly available scientific literature and research databases did not yield specific preclinical in vivo data for the clearance, half-life, and tissue biodistribution of the compound "Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2". While extensive research exists on thalidomide (B1683933) and various PEGylated derivatives, studies detailing the specific pharmacokinetic profile of this precise molecule in animal models are not present in the accessible domain.

The unique structure of this compound, featuring a thalidomide moiety linked to a di-PEGylated linker with a terminal amine group, suggests that its pharmacokinetic properties would be distinct from parent thalidomide or other thalidomide-based structures. The PEGylation is anticipated to influence its solubility, metabolic stability, and circulation time, thereby affecting its clearance rate and half-life. Furthermore, the specific linker and terminal functional group would play a critical role in its distribution throughout various tissues.

However, without specific experimental data from in vivo studies in relevant animal models (e.g., mice, rats, non-human primates), any discussion of its clearance mechanisms (renal vs. hepatic), elimination half-life, and concentration in different organs would be purely speculative. Such studies would typically involve administering the compound and subsequently measuring its concentration in plasma and various tissues over time using techniques like liquid chromatography-mass spectrometry (LC-MS).

Therefore, detailed research findings and data tables concerning the in vivo clearance, half-life, and tissue biodistribution of "this compound" cannot be provided.

Structure Activity Relationship Sar and Structure Degradation Relationship Sdr Analysis

Systematic Modification of the Thalidomide (B1683933) Warhead Moiety and its Impact on CRBN Binding and Neo-Substrate Recognition

The thalidomide component of the molecule is responsible for hijacking the Cereblon (CRBN) E3 ubiquitin ligase. nih.govrsc.org The interaction between thalidomide and CRBN is a critical first step in the degradation process. When bound to CRBN, thalidomide and its analogs can recruit new proteins, termed "neo-substrates," to the E3 ligase for ubiquitination and subsequent degradation by the proteasome. nih.govjst.go.jpresearchgate.net

The structure of the thalidomide warhead is a key determinant of both CRBN binding affinity and the specificity of neo-substrate recruitment. nih.govjst.go.jp Even minor modifications to the thalidomide scaffold can dramatically alter the degradation profile. For instance, the well-known thalidomide analogs, lenalidomide (B1683929) and pomalidomide (B1683931), exhibit different neo-substrate specificities, which accounts for their distinct therapeutic applications. nih.gov This highlights the principle that the surface presented by the CRBN-ligand complex dictates which proteins will be recognized and degraded. nih.gov

Studies have shown that the glutarimide (B196013) ring of thalidomide is crucial for its interaction with CRBN, while the phthalimide (B116566) ring can be modified to modulate binding and neo-substrate recognition. nih.gov The development of various thalidomide analogs and their incorporation into PROTACs has demonstrated the potential to fine-tune the degradation profile, and in some cases, even induce the degradation of the E3 ligase itself.

Linker Length, Composition, and Rigidity Optimization

The linker element in a PROTAC is not merely a passive connector but plays a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for effective protein degradation. precisepeg.com The linker's length, chemical makeup, and conformational flexibility are all critical parameters that influence a PROTAC's efficacy. nih.govresearchgate.net

Effects of PEG Unit Variations on Degradation Efficiency and Ternary Complex Stability

The linker in Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 contains polyethylene (B3416737) glycol (PEG) units. PEG linkers are frequently used in PROTAC design due to their ability to increase water solubility and potentially improve cell permeability. precisepeg.comjenkemusa.combiochempeg.com

The length of the PEG linker is a critical factor. nih.govresearchgate.netsigmaaldrich.com An optimal linker length is necessary to facilitate the productive formation of the ternary complex. nih.gov A linker that is too short may cause steric clashes between the target protein and the E3 ligase, while an overly long and flexible linker can lead to a decrease in potency due to an entropic penalty. nih.gov In some cases, the addition or removal of a single ethylene (B1197577) glycol unit can abolish the degradation of a specific target. nih.gov Conversely, for some targets, a minimum linker length is required to observe any degradation. nih.gov

It has been observed that replacing an alkyl chain with PEG units can sometimes lead to weaker degradation, suggesting that the linker's atomic composition can significantly impact PROTAC activity. nih.gov Studies have also shown that longer linkers can sometimes lack positive cooperativity in the ternary complex, although they may still be potent degraders. nih.gov This highlights the complex interplay between linker length and ternary complex stability.

Interactive Table: Representative Data on Linker Length and Degradation Efficiency

This table illustrates the general principle of how linker length can affect PROTAC potency. The data is representative and not specific to "this compound".

PROTAC ExampleLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)
Degrader X-13-atom alkyl>1000<10
Degrader X-27-atom alkyl/ether50040
Degrader X-312-atom alkyl/ether5090
Degrader X-416-atom alkyl/ether1095
Degrader X-521-atom alkyl/ether2592
Degrader X-629-atom alkyl/ether30075

DC₅₀ represents the concentration at which 50% of the target protein is degraded. Dₘₐₓ represents the maximum percentage of protein degradation.

Influence of Linker Hydrophilicity and Conformational Flexibility

The hydrophilicity of the linker, which is enhanced by the presence of PEG units, can improve the solubility of the PROTAC molecule. precisepeg.comacs.org This is an important factor as many PROTACs are large molecules with a tendency to be hydrophobic. precisepeg.com Improved solubility can facilitate better handling and formulation.

Conformational flexibility allows the linker to adopt various shapes, which can be beneficial for achieving the optimal orientation for ternary complex formation. researchgate.net However, excessive flexibility can be detrimental due to the entropic cost of restricting the molecule into a single bioactive conformation upon binding. nih.govresearchgate.net Therefore, a balance between flexibility and rigidity is often desirable. precisepeg.comresearchgate.net Some studies have explored incorporating rigid elements into the linker to pre-organize the PROTAC into a conformation that is more favorable for binding, thereby increasing the stability of the ternary complex. precisepeg.comresearchgate.net Interestingly, studies have shown that a PEG linker can lead to conformations with similar polarities in both polar and nonpolar environments, which may contribute to higher cell permeability compared to more hydrophobic alkyl linkers. acs.orgfigshare.com

Terminal Amine Functionalization Variations and Their Influence on Compound Activity and Specificity

The terminal amine group in this compound serves as a versatile chemical handle. In the context of PROTACs, this amine is typically used to attach a ligand that binds to the protein of interest. researchgate.net The method of conjugation is a critical consideration in PROTAC design.

The use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a popular strategy for linking the two ends of a PROTAC molecule. This approach offers mild and efficient reaction conditions, allowing for the rapid synthesis of diverse PROTAC libraries with variations in linker length, composition, and attachment points. nih.gov The choice of attachment point on both the warhead and the target-binding ligand can significantly impact the degradation activity. researchgate.net

Computational Chemistry and Molecular Modeling for SAR/SDR Predictions

Computational methods are indispensable tools for understanding the complex SAR and SDR of PROTACs. jove.com These techniques provide valuable insights into the molecular interactions that govern ternary complex formation and stability.

Molecular Docking and Molecular Dynamics Simulations of Ligand-Protein Interactions and Ternary Complex Formation

Molecular docking can predict the binding mode of the thalidomide warhead within the CRBN protein. nih.govnih.gov This allows for the rationalization of key interactions and helps in designing new analogs with improved binding affinity. Induced-fit docking can be particularly useful for modeling the flexibility of both the ligand and the protein upon binding. nih.govnih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the system, allowing researchers to assess the stability of the ternary complex over time. researchgate.netnih.govnih.govscielo.org.za MD simulations can reveal the conformational changes that occur upon complex formation and highlight the important protein-protein interactions that are mediated by the PROTAC. researchgate.netnih.gov These simulations are crucial for understanding how linker length and composition affect the stability and dynamics of the ternary complex, thereby guiding the design of more effective degraders. researchgate.netnih.govnih.gov Computational approaches that combine protein-protein docking with MD simulations have shown high accuracy in predicting the structures of CRBN-based ternary complexes. jove.com

Interactive Table: Key Interactions in a Representative Ternary Complex

This table provides examples of the types of interactions that can be identified through molecular modeling and are crucial for the stability of the ternary complex.

PROTAC ComponentInteracting ProteinProtein Residue (Example)Interaction Type
Thalidomide MoietyCRBNTrp386π-π stacking
Thalidomide MoietyCRBNHis353Hydrogen bond
LinkerTarget ProteinTyr97Hydrophobic interaction
Target-binding LigandTarget ProteinAsp140Salt bridge
CRBNTarget ProteinArg123 (CRBN) - Glu54 (Target)Protein-protein interaction

Quantitative Structure-Activity/Degradation Relationship (QSAR/QSDR) Modeling

The development of potent and selective proteolysis-targeting chimeras (PROTACs) like this compound is a multifaceted process that heavily relies on understanding the intricate relationship between a molecule's structure and its biological activity. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Degradation Relationship (QSDR) modeling are powerful computational tools that play a pivotal role in this endeavor. arxiv.orgarxiv.orgopenreview.net These models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their observed biological activity or degradation efficiency. arxiv.orgrsc.org By quantifying the effects of various physicochemical properties, these models can guide the rational design of novel PROTACs with improved potency and optimized degradation characteristics. acs.orgnih.gov

A typical QSAR/QSDR study for a series of analogs related to this compound would involve the systematic variation of the linker's properties. Key molecular descriptors that are commonly investigated include:

Hydrophilicity/Lipophilicity: The inclusion of PEG units in the linker, as seen in the specified compound, significantly influences its water solubility and cell permeability. precisepeg.comnih.gov QSAR models often use descriptors like the calculated logarithm of the partition coefficient (cLogP) to quantify this property.

Flexibility and Rigidity: The conformational flexibility of the linker affects the entropic cost of ternary complex formation. nih.gov While a certain degree of flexibility is necessary to adopt a productive conformation, excessive flexibility can be detrimental. The introduction of rigid elements like cycloalkane or aromatic rings can constrain the linker's conformation. precisepeg.comnih.gov

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors in the linker can influence its solubility and interactions with the solvent and biological macromolecules.

The biological activity and degradation endpoints measured for these analogs typically include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). arxiv.org The pDC50 (-log(DC50)) is often used in QSAR modeling as the dependent variable.

Illustrative QSAR/QSDR Data Tables

The following data tables are hypothetical but representative of the findings from QSAR/QSDR studies on thalidomide-based PROTACs with PEG-containing linkers. They illustrate the relationship between structural modifications and degradation activity.

Table 1: Effect of Linker Length on Degradation Potency

Compound IDNumber of PEG UnitsLinker Atom CountcLogPpDC50
Compound A1102.57.2
Compound B2132.17.8
This compound 3 16 1.7 8.5
Compound C4191.38.1
Compound D5220.97.5

This interactive table allows for sorting by column to visualize the trends in the data.

From this illustrative data, a parabolic relationship between linker length and pDC50 can be observed, with an optimal length corresponding to three PEG units in this series.

Table 2: Influence of Linker Composition on Degradation Efficiency

Compound IDLinker CompositionLinker Atom CountTopological Polar Surface Area (TPSA)pDC50Dmax (%)
Compound EAlkyl Chain15607.985
Compound F1 PEG Unit, Alkyl15758.290
This compound (Analog) 3 PEG Units, Alkyl 16 90 8.5 95
Compound G5 PEG Units151058.092

This interactive table can be sorted to analyze the impact of different linker compositions on degradation parameters.

This hypothetical data suggests that a balanced composition of PEG and alkyl components, leading to an optimal TPSA, results in the most favorable combination of potency and efficacy.

Recent advancements in the field have also seen the application of machine learning and deep learning models to predict PROTAC activity. arxiv.orgarxiv.orgopenreview.netoup.comhuggingface.cobiorxiv.orgnih.gov These models can handle large and complex datasets, incorporating a wider range of descriptors, including 3D structural information of the ternary complex, to build more sophisticated and predictive QSAR/QSDR models. nih.govoup.comnih.gov Such models are becoming increasingly valuable in navigating the complex chemical space of PROTACs and accelerating the discovery of novel degraders. arxiv.orgopenreview.net

Advanced Analytical and Biophysical Characterization Techniques

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions between Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2, its target protein, and the E3 ligase. By titrating the PROTAC into a solution containing one of the binding partners, ITC can determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binary interactions.

Furthermore, ITC is instrumental in characterizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase). nih.gov This is often achieved by saturating the PROTAC with one of the proteins before titrating the second protein. nih.gov The data obtained from these experiments reveal the cooperativity of ternary complex formation, a critical parameter for PROTAC efficacy. nih.gov Positive cooperativity, where the binding of the second protein is enhanced after the first has bound, is often a hallmark of potent degraders. nih.gov The Gibbs free energy (ΔG), calculated from the binding affinity, provides a measure of the stability of the ternary complex. nih.govtandfonline.com For instance, studies with the well-characterized PROTAC MZ1 have shown that a lower ΔG value correlates with a more stable and effective ternary complex. nih.govtandfonline.com

Table 1: Representative Thermodynamic Parameters from ITC Analysis of PROTAC Interactions

InteractionK_D (nM)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)Cooperativity (α)
PROTAC with Target Protein50-8.5-2.0-10.5N/A
PROTAC with E3 Ligase100-7.2-1.5-8.7N/A
Ternary Complex Formation10-10.2-2.5-12.75

Note: This table presents hypothetical data to illustrate the typical parameters obtained from ITC experiments. Actual values will vary depending on the specific proteins and PROTAC being studied.

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) for Binding Kinetics and Ternary Complex Formation

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are label-free, real-time techniques that provide invaluable insights into the kinetics of molecular interactions. charnwooddiscovery.comjove.com These methods are extensively used to characterize the binding of PROTACs like this compound to their respective protein partners and to analyze the formation and stability of the ternary complex. jove.comcharnwooddiscovery.com

In a typical SPR/BLI experiment, one of the binding partners, often the E3 ligase, is immobilized on a sensor chip. acs.orgnih.gov The PROTAC is then flowed over the surface, either alone to measure the binary interaction kinetics (association rate constant, k_on, and dissociation rate constant, k_off) or in the presence of the target protein to study ternary complex formation. acs.orgnih.gov The change in the refractive index (SPR) or the interference pattern of light (BLI) upon binding allows for the direct measurement of these kinetic parameters. youtube.com

A key advantage of these techniques is their ability to determine the cooperativity (α) of ternary complex formation, which is calculated as the ratio of the binary binding affinity to the ternary binding affinity. acs.orgnih.gov A cooperativity factor greater than one indicates positive cooperativity, which often correlates with higher degradation efficiency. charnwooddiscovery.com Studies have demonstrated that the dissociation kinetics, or the stability of the ternary complex, can significantly influence the rate of target protein degradation. acs.org

Table 2: Representative Kinetic and Affinity Data from SPR/BLI Analysis

Interactionk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)
Binary: PROTAC-Target Protein1 x 10⁵5 x 10⁻³50
Binary: PROTAC-E3 Ligase2 x 10⁴2 x 10⁻³100
Ternary: Target-PROTAC-E3 Ligase5 x 10⁵5 x 10⁻⁴1

Note: This table presents hypothetical data to illustrate the typical parameters obtained from SPR/BLI experiments. Actual values will vary depending on the specific proteins and PROTAC being studied.

Mass Spectrometry-Based Approaches for Protein Degradation Profiling and Metabolite Identification

Mass spectrometry (MS) has become an indispensable tool in the development of PROTACs, offering a comprehensive and unbiased view of their effects on the cellular proteome. thermofisher.comnih.gov These approaches are critical for confirming the specific degradation of the target protein and for identifying potential off-target effects. thermofisher.comnih.gov The general workflow involves treating cells with the PROTAC, followed by protein extraction, digestion into peptides, and analysis by MS. chempro-innovations.com

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique used to map the protein-protein interfaces within the ternary complex, providing valuable structural insights for rational degrader design. researchgate.net Native mass spectrometry can also be employed to study the stoichiometry and stability of the ternary complex in a label-free manner. nih.gov

Quantitative Proteomics (e.g., TMT, SILAC) for Global and Specific Protein Turnover

Quantitative proteomics methods, such as Tandem Mass Tags (TMT) and Stable Isotope Labeling with Amino acids in Cell culture (SILAC), enable the accurate and simultaneous quantification of thousands of proteins across different experimental conditions. metwarebio.commetwarebio.com These techniques are pivotal for assessing the global impact of this compound on the proteome.

In a TMT-based workflow, peptides from different samples (e.g., control vs. PROTAC-treated) are labeled with isobaric tags. metwarebio.com Upon fragmentation in the mass spectrometer, these tags generate reporter ions of different masses, allowing for the relative quantification of protein abundance. metwarebio.com SILAC involves metabolically labeling proteins in cultured cells with "heavy" or "light" amino acids. metwarebio.commtoz-biolabs.com The mass difference between the labeled peptides is then used to determine the relative protein abundance between samples. metwarebio.commtoz-biolabs.com

These approaches provide crucial data on the dose-dependent degradation of the target protein and can reveal any unintended degradation of other proteins, thus informing on the selectivity of the PROTAC. thermofisher.com

Table 3: Example of Quantitative Proteomics Data for Target Protein Degradation

TreatmentProtein Abundance (Fold Change vs. Control)p-value
PROTAC (10 nM)0.5<0.01
PROTAC (100 nM)0.2<0.001
PROTAC (1 µM)0.05<0.0001

Note: This table presents hypothetical data illustrating the typical output from a quantitative proteomics experiment focused on the target protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies and Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful means to investigate the solution-state conformation of PROTACs and to map their interactions with target proteins and E3 ligases. nih.govacs.org Understanding the conformational dynamics of a flexible molecule like this compound is crucial, as its shape can adapt to different environments, a property sometimes referred to as "molecular chameleonicity." nih.govacs.org

By analyzing NMR data, such as nuclear Overhauser effects (NOEs) and scalar couplings, researchers can determine the three-dimensional structure and flexibility of the PROTAC in solution. nih.govunito.it This information can shed light on how the PROTAC adopts specific conformations to facilitate ternary complex formation. Furthermore, techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) can be used to identify the specific regions of the PROTAC and the proteins that are involved in binding.

Fluorine NMR (¹⁹F NMR) has also emerged as a sensitive technique for studying PROTAC-protein interactions, particularly for determining the cooperativity of ternary complex formation through displacement assays. nih.govdundee.ac.uk

Fluorescence-Based Assays: FRET, TR-FRET, AlphaLISA, and Fluorescence Polarization (FP) for Proximity and Binding Studies

A variety of fluorescence-based assays are available to study the binding and proximity-inducing capabilities of PROTACs like this compound. nih.govtandfonline.com These assays are often performed in a high-throughput format, making them suitable for screening and optimization of PROTAC candidates. nih.gov

Fluorescence Polarization (FP): This technique measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. nih.govbmglabtech.com FP assays are widely used to determine the binary and ternary binding affinities of PROTACs. nih.gov A competitive FP assay can be used to determine the binding affinity of unlabeled PROTACs by measuring their ability to displace a fluorescently labeled ligand from the protein of interest. nih.gov

Förster Resonance Energy Transfer (FRET) and Time-Resolved FRET (TR-FRET): These proximity-based assays rely on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. tandfonline.comsemanticscholar.org In a TR-FRET assay for PROTACs, the target protein and the E3 ligase are labeled with a donor and an acceptor, respectively. The formation of the ternary complex brings the fluorophores close enough for FRET to occur, resulting in a detectable signal. revvity.comnih.gov The resulting bell-shaped dose-response curve is characteristic of ternary complex formation. tandfonline.comrevvity.com

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Similar to FRET, AlphaLISA is a bead-based proximity assay. o2hdiscovery.co Donor and acceptor beads are coated with antibodies or tags that bind to the target protein and the E3 ligase. revvity.com Upon ternary complex formation, the beads are brought into close proximity, leading to a cascade of chemical reactions that produce a luminescent signal. o2hdiscovery.co

Flow Cytometry and Immunofluorescence for Cellular Target Modulation and Subpopulation Analysis

Flow cytometry and immunofluorescence are powerful cell-based techniques used to assess the downstream consequences of PROTAC activity within a cellular context.

Flow Cytometry: This technique allows for the rapid, quantitative analysis of protein expression in individual cells within a large population. kcasbio.com By using fluorescently labeled antibodies specific to the target protein, flow cytometry can be used to measure the extent of protein degradation in a dose- and time-dependent manner. kcasbio.com This method is particularly useful for analyzing heterogeneous cell populations and identifying subpopulations that may be more or less sensitive to the PROTAC. kcasbio.com

Immunofluorescence: This imaging technique utilizes fluorescently labeled antibodies to visualize the subcellular localization of the target protein. nih.gov Immunofluorescence can be used to confirm that the PROTAC is effectively reducing the levels of the target protein within the cell. It can also provide insights into whether the subcellular localization of the target protein or the E3 ligase influences the efficiency of degradation. mrc.ac.uk The In-Cell Western is a plate-based immunofluorescence method that offers higher throughput compared to traditional microscopy-based approaches. nih.gov

Emerging Concepts and Future Research Directions in Targeted Protein Degradation

Strategies for Enhancing Degradation Selectivity and Potency

Achieving high selectivity and potency is a primary objective in the development of protein degraders. Enhanced selectivity minimizes off-target effects, while increased potency allows for effective protein degradation at lower concentrations. Key strategies to achieve these goals include the optimization of the linker connecting the target protein-binding ligand and the E3 ligase ligand, as well as modifications to the ligands themselves. scienceopen.comnih.gov

The structure of the linker, including its length, rigidity, and attachment points, plays a crucial role in the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. scienceopen.com By fine-tuning the linker, researchers can improve the affinity of the PROTAC for the target protein and enhance the stability of the ternary complex, leading to more efficient and selective degradation. scienceopen.com Covalent PROTACs, which form a covalent bond with the target protein or E3 ligase, represent another approach to increase selectivity and cellular uptake, thereby improving degradation efficiency. scienceopen.comresearcher.life

StrategyDescriptionDesired Outcome
Linker Optimization Modifying the length, rigidity, and chemical composition of the linker.Improved ternary complex formation and stability, enhanced selectivity. scienceopen.com
Ligand Modification Altering the chemical structure of the target protein-binding ligand or the E3 ligase ligand.Increased binding affinity and selectivity for the intended targets.
Covalent PROTACs Designing PROTACs that form a covalent bond with the target protein or E3 ligase.Enhanced target engagement, increased selectivity, and improved cellular uptake. scienceopen.com

Exploration of Alternative E3 Ligases and Novel Neo-Substrate Recruitment Mechanisms

While many early PROTACs, including those utilizing thalidomide-based ligands like Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2, have successfully recruited the Cereblon (CRBN) and von Hippel-Lindau (VHL) E3 ligases, the human genome encodes over 600 E3 ligases. nih.govbiorxiv.org The exploration of this expanded E3 ligase toolbox is a significant area of research. nih.gov Utilizing a broader range of E3 ligases could enable more selective degradation of target proteins, particularly those in specific tissues or cell types where certain E3 ligases are differentially expressed. nih.gov

Recent research has led to the development of ligands for other E3 ligases, such as the inhibitor of apoptosis proteins (IAPs) and KEAP1. nih.gov For example, non-peptidic PROTACs have been developed that recruit the KEAP1–CUL3 E3 ligase. nih.gov The discovery of novel E3 ligase ligands is crucial for overcoming limitations such as cell-type-specific expression of CRBN and VHL and potential resistance mechanisms. nih.gov

Furthermore, the concept of neo-substrate recruitment, where a small molecule induces the degradation of a protein not normally targeted by the E3 ligase, is a key mechanism. Molecular glues, for instance, can remodel the surface of an E3 ligase to create a new binding interface for a target protein. precisepeg.com

Development of Next-Generation Targeted Degraders

The field of targeted protein degradation is expanding beyond traditional bivalent PROTACs to include a variety of next-generation degraders. These novel modalities offer different mechanisms of action and have the potential to address a wider range of therapeutic challenges.

Molecular Glues: These are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the target's ubiquitination and degradation. acs.orgnih.gov Unlike PROTACs, which have two distinct ligands, molecular glues are typically monovalent and work by altering the surface of the E3 ligase. precisepeg.com The immunomodulatory drugs thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931) are classic examples of molecular glues. precisepeg.com

DUB Inhibitors: Deubiquitinating enzymes (DUBs) remove ubiquitin from proteins, thereby rescuing them from proteasomal degradation. patsnap.com Inhibiting DUBs can enhance the degradation of specific proteins. patsnap.comnih.gov Small-molecule DUB inhibitors are being explored as a therapeutic strategy, particularly in cancer, to promote the degradation of oncoproteins. nih.govthemarkfoundation.org

Conceptual Multi-Warhead Approaches: To enhance potency and combat potential resistance, researchers are exploring multi-warhead PROTACs. These molecules could, for example, simultaneously target different domains of a protein or multiple proteins in a complex.

Degrader TypeMechanism of ActionKey Features
Molecular Glues Induce or stabilize the interaction between an E3 ligase and a target protein. acs.orgnih.govMonovalent small molecules, alter E3 ligase surface. precisepeg.com
DUB Inhibitors Inhibit deubiquitinating enzymes, preventing the removal of ubiquitin from target proteins. patsnap.comEnhance protein degradation by tipping the balance towards ubiquitination. patsnap.com
Multi-Warhead PROTACs Possess multiple binding sites for the target protein or can target multiple proteins.Potential for increased potency and overcoming resistance.

Methodological Advancements in PROTAC Design and Evaluation

The design and evaluation of PROTACs are being revolutionized by computational approaches, particularly artificial intelligence (AI) and machine learning (ML). mdpi.comresearchgate.net These technologies are being used to predict the efficacy of PROTACs, optimize linker design, and identify new ligands for both target proteins and E3 ligases. mdpi.comrsc.org

Theoretical Frameworks for Predicting Degradation Efficacy and Complex Stability

The effectiveness of a PROTAC is intrinsically linked to the stability of the ternary complex it forms with the target protein and the E3 ligase. researchgate.net Developing theoretical frameworks to predict this stability is a key area of research. Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are used to model the ternary complex and predict its stability. researchgate.netscienceopen.com

These models can help in the rational design of PROTACs by predicting how changes in the linker or ligands will affect the formation and stability of the ternary complex. scienceopen.com By understanding the molecular interactions that govern complex formation, researchers can design more effective degraders. dundee.ac.uk

Addressing Preclinical Challenges for Broader Therapeutic Applicability

Despite the promise of targeted protein degradation, several preclinical challenges need to be addressed to ensure broader therapeutic applicability. These challenges primarily relate to the physicochemical properties of PROTACs, which are often large molecules with high molecular weight and polarity. nih.govnih.gov

In Vitro Permeability Challenges: The size and polarity of many PROTACs can lead to poor cell permeability, which is essential for reaching intracellular targets. nih.govacs.org Research is focused on strategies to improve permeability, such as optimizing linker structure and introducing intramolecular hydrogen bonds to create more compact, "chameleonic" molecules that can better traverse cell membranes. drugdiscoverytrends.comacs.org

Tissue Distribution: Achieving desired tissue distribution is another significant hurdle. The physicochemical properties of PROTACs influence their distribution in the body. researchgate.net Strategies to improve tissue-specific delivery include the use of targeting ligands that bind to receptors on specific cell types and the development of prodrugs that are activated in the target tissue. nih.govtandfonline.comnih.gov

Q & A

Q. How does the structural composition of Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 enable its role in PROTAC design?

The compound integrates a Thalidomide-derived cereblon ligand and a 3-unit PEG linker. The cereblon ligand recruits E3 ubiquitin ligase, while the PEG linker enhances solubility and facilitates spatial alignment between the target protein and the ligase. The terminal amine group (-NH2) allows conjugation to target protein ligands, forming a heterobifunctional PROTAC molecule. This design promotes ternary complex formation, enabling ubiquitination and proteasomal degradation of the target protein .

Key Structural Features Functional Role
Thalidomide-derived cereblon ligandBinds E3 ligase (e.g., cereblon)
3-unit PEG linkerEnhances solubility and linker flexibility
Terminal amine (-NH2)Enables conjugation to target protein ligands

Q. What methodological steps are critical for preparing this compound for in vivo studies?

  • Formulation : Use 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O for solubility. A working concentration of 2 mg/mL is recommended .
  • Storage : Store powder at -20°C (stable for 3 years) and solvent formulations at -80°C (1-year stability) .
  • Dosing : For a 20 g mouse, administer 100 µL of 2 mg/mL solution (10 mg/kg dose). Validate stability via HPLC pre-administration .

Advanced Research Questions

Q. How can the PEG linker length and composition be optimized to balance solubility and target engagement in PROTACs?

Comparative studies with analogs (e.g., Thalidomide-PEG2-NH2) suggest that shorter PEG linkers (e.g., 1–3 units) improve cell permeability but may reduce solubility. Advanced strategies include:

  • Structure-activity relationship (SAR) studies : Test linker lengths (PEG1–PEG4) to assess degradation efficiency (e.g., DC50 values) .
  • Pharmacokinetic profiling : Measure AUC, Cmax, and half-life in murine models to optimize linker length for bioavailability .

Q. What analytical techniques are essential for verifying the structural integrity of this compound post-synthesis?

  • LC-MS : Confirm molecular weight (648.58 Da) and purity (>95%) .
  • NMR : Validate PEG linker incorporation (e.g., δ 3.5–3.7 ppm for PEG protons) and amine group reactivity .
  • Stability assays : Monitor degradation under stress conditions (e.g., pH 2–9, 40°C) to identify hydrolysis-sensitive bonds .

Q. How do stability challenges impact experimental reproducibility, and what mitigation strategies are recommended?

The compound’s terminal amine and PEG linker are susceptible to oxidation and hydrolysis. Key approaches include:

  • Lyophilization : Store as a lyophilized powder to prevent solvent-induced degradation .
  • Inert atmosphere : Use argon or nitrogen during synthesis and storage to minimize oxidation .
  • Batch validation : Perform QC checks (e.g., FTIR for functional groups) before critical experiments .

Q. How can researchers reconcile discrepancies in PROTAC efficacy across cell lines or in vivo models?

Contradictory data may arise from variable cereblon expression or off-target effects. Mitigation strategies include:

  • Biomarker profiling : Quantify cereblon levels via Western blot or qPCR in target cells .
  • Negative controls : Use cereblon-knockout models to validate on-target degradation .
  • Dose-response studies : Establish DC50 and Dmax values to optimize dosing regimens .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValueSource
Molecular weight648.58 Da
Molecular formulaC27H35F3N4O11
Solubility (aqueous)2 mg/mL in 5% DMSO + PEG300
Storage stability (powder)3 years at -20°C

Q. Table 2. Comparative Analysis of PEG Linker Lengths in PROTAC Design

Linker LengthSolubilityCell PermeabilityTarget Engagement Efficiency
PEG1ModerateHighModerate (DC50 ~50 nM)
PEG2HighModerateHigh (DC50 ~10 nM)
PEG3Very highLowVariable

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.